

# Physical and chemical properties of 3,3-Dimethyl-1-cyclobutene-1-carboxylic acid

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## Compound of Interest

**Compound Name:** 3,3-Dimethyl-1-cyclobutene-1-carboxylic acid

**Cat. No.:** B1391361

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## An In-Depth Technical Guide to 3,3-Dimethyl-1-cyclobutene-1-carboxylic acid

**Audience:** Researchers, scientists, and drug development professionals.

**Core Directive:** This guide provides a comprehensive overview of the known physical and chemical properties of **3,3-Dimethyl-1-cyclobutene-1-carboxylic acid**. It synthesizes available data with expert insights into its synthesis, reactivity, and potential applications, particularly within the field of medicinal chemistry.

## Introduction: The Rising Prominence of the Cyclobutane Scaffold

The cyclobutane ring, once considered a synthetic curiosity, is now increasingly recognized for its valuable role in medicinal chemistry.<sup>[1]</sup> Its unique, puckered three-dimensional structure offers a rigid scaffold that can improve metabolic stability, direct key pharmacophore groups, and serve as an isostere for other chemical moieties.<sup>[1]</sup> **3,3-Dimethyl-1-cyclobutene-1-carboxylic acid** is a functionalized cyclobutane building block that incorporates several key features: a strained cyclobutene ring, a gem-dimethyl group that can lock conformations and enhance lipophilicity, and a carboxylic acid handle crucial for forming derivatives and interacting with biological targets.<sup>[2]</sup> This guide delves into the specific properties of this compound, providing a technical foundation for its application in research and drug development.

## PART 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its application in any scientific endeavor. This section outlines the key physicochemical identifiers and expected spectroscopic characteristics of **3,3-Dimethyl-1-cyclobutene-1-carboxylic acid**.

### General and Computed Properties

The following table summarizes the primary molecular identifiers and calculated properties for **3,3-Dimethyl-1-cyclobutene-1-carboxylic acid**. Specific experimental data such as melting point, boiling point, and solubility are not widely reported in public literature, indicating an opportunity for further experimental characterization.

Property	Value	Source
IUPAC Name	3,3-dimethylcyclobut-1-ene-1-carboxylic acid	-
CAS Number	37676-90-7	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>7</sub> H <sub>10</sub> O <sub>2</sub>	<a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	126.15 g/mol	<a href="#">[3]</a>
Canonical SMILES	CC1(CC(=C1)C(=O)O)C	-

### Spectroscopic Signature Analysis

While specific spectra for this compound are not readily available, its structure allows for the confident prediction of key features in various spectroscopic analyses.

- Infrared (IR) Spectroscopy:** The IR spectrum is expected to be dominated by features characteristic of a carboxylic acid. A very broad O-H stretching band would appear from approximately 2500 to 3500 cm<sup>-1</sup>.[\[6\]](#) The C=O stretch of the carboxylic acid, conjugated with the cyclobutene double bond, is predicted to fall in the 1680-1710 cm<sup>-1</sup> range.[\[6\]](#) A C=C stretching peak for the cyclobutene ring would likely be observed near 1640 cm<sup>-1</sup>, and a strong C-O stretching band should appear between 1210 and 1320 cm<sup>-1</sup>.[\[6\]](#) The presence of a broad O-H wagging peak around 900-960 cm<sup>-1</sup> would also be a key diagnostic feature.[\[6\]](#)

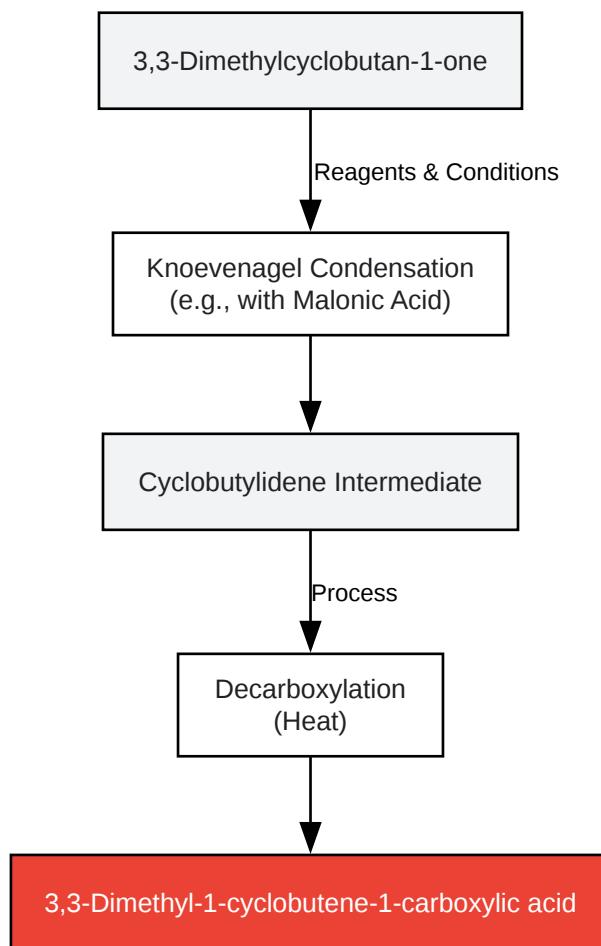
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: The spectrum would show a singlet for the two equivalent methyl groups ( $\text{C}(\text{CH}_3)_2$ ). The two methylene protons ( $-\text{CH}_2-$ ) on the cyclobutene ring would likely appear as a singlet or a narrow multiplet. The vinyl proton on the double bond would be a singlet, and the acidic proton of the carboxyl group would present as a broad singlet, the chemical shift of which would be highly dependent on the solvent and concentration.
  - $^{13}\text{C}$  NMR: The spectrum would feature distinct signals for the quaternary carbons (the gem-dimethyl substituted carbon and the two  $\text{sp}^2$  carbons of the double bond), the methylene carbon, the two equivalent methyl carbons, and the carbonyl carbon of the carboxylic acid, which would be the most downfield signal.

## PART 2: Synthesis and Chemical Reactivity

The synthesis of substituted cyclobutanes can pose significant challenges due to ring strain and complex stereochemistry.<sup>[7]</sup> While a specific, validated synthesis for **3,3-Dimethyl-1-cyclobutene-1-carboxylic acid** is not detailed in the available literature, a plausible synthetic route can be designed based on established methodologies for related cyclobutane structures.<sup>[8][9]</sup>

## Proposed Synthetic Workflow

A logical approach would start from a commercially available or readily synthesized cyclobutanone precursor. The following workflow illustrates a hypothetical, yet chemically sound, multi-step synthesis.



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Caption: Proposed synthesis of **3,3-Dimethyl-1-cyclobutene-1-carboxylic acid**.

## Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on similar transformations and should be optimized for safety and yield in a laboratory setting.

### Step 1: Knoevenagel Condensation

- To a stirred solution of 3,3-dimethylcyclobutan-1-one (1.0 eq) and malonic acid (1.2 eq) in pyridine (5-10 volumes), add piperidine (0.1 eq) as a catalyst.
- Heat the reaction mixture to 80-100 °C and monitor the reaction by TLC or GC-MS for the consumption of the starting ketone. Water will be generated as a byproduct.

- Upon completion, cool the mixture to room temperature and pour it into an excess of cold, dilute hydrochloric acid (e.g., 2M HCl) to precipitate the product and neutralize the pyridine.
- Filter the resulting solid, wash with cold water, and dry under vacuum to yield the crude cyclobutylidene malonic acid intermediate.

#### Step 2: Decarboxylation

- Place the crude intermediate from Step 1 into a round-bottom flask equipped with a condenser.
- Heat the solid gently above its melting point (typically 140-160 °C) until the evolution of CO<sub>2</sub> gas ceases. The reaction can be performed neat or in a high-boiling solvent like diphenyl ether.
- Cool the reaction mixture. The resulting crude product can be purified by recrystallization (e.g., from hexanes or ethyl acetate/hexanes) or by silica gel chromatography to yield pure **3,3-Dimethyl-1-cyclobutene-1-carboxylic acid**.

## PART 3: Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in **3,3-Dimethyl-1-cyclobutene-1-carboxylic acid** make it a valuable building block for the synthesis of novel therapeutic agents.

### Role as a Bioisosteric Scaffold

The rigid cyclobutane core is an effective tool for conformational restriction, locking pendant pharmacophore groups into a specific orientation for optimal target binding. This is a critical strategy in drug design to enhance potency and selectivity. Furthermore, its saturated counterpart can serve as a bioisostere for larger cyclic systems or replace metabolically labile groups.<sup>[1]</sup>



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Caption: Cyclobutane as a rigid replacement for flexible chains in drug design.

## Precursor for Antiviral and Anti-inflammatory Agents

Substituted cyclobutane carboxylic acid derivatives have been investigated for their potential as antiviral agents, particularly for combating the influenza virus.<sup>[10]</sup> The carboxylic acid functional group is essential in this context, as it can be converted into a variety of esters or amides to modulate pharmacokinetics or act as a key binding element (pharmacophore) itself.<sup>[2]</sup>

Furthermore, the cyclobutane carboxylic acid scaffold is a key component in advanced drug candidates. For instance, a cis-1,3-disubstituted cyclobutane carboxylic acid forms the core of TAK-828F, a potent inverse agonist of the ROR $\gamma$ t nuclear receptor, which is a target for treating autoimmune diseases.<sup>[9]</sup> This underscores the utility of such building blocks in creating complex molecules with high therapeutic potential.

## Conclusion

**3,3-Dimethyl-1-cyclobutene-1-carboxylic acid** is a promising, albeit underexplored, chemical entity. Its unique combination of a strained ring system, conformational-locking gem-dimethyl groups, and a versatile carboxylic acid handle positions it as a valuable building block for modern medicinal chemistry. While a comprehensive set of experimentally determined physical properties is lacking, its structural features and plausible synthetic accessibility make it an attractive target for further investigation. Its potential application in developing novel therapeutics, particularly as a rigid scaffold for antiviral and anti-inflammatory agents, warrants its inclusion in the toolkit of researchers and drug development professionals.

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